molecular formula C10H14FNO B13051374 (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL

Cat. No.: B13051374
M. Wt: 183.22 g/mol
InChI Key: JWCDWPRUBSNVAJ-SNVBAGLBSA-N
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Description

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is a chiral compound with significant interest in various fields of scientific research. This compound features a fluorinated aromatic ring, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer. This can be done using chiral catalysts or chromatography techniques.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Utilized in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biological pathways.

    Protein Interactions: Investigated for its interactions with proteins and potential therapeutic applications.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery for various diseases.

    Pharmacokinetics: Studied for its pharmacokinetic properties and metabolism in the body.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL: The enantiomer of the compound with different chiral properties.

    3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL: The racemic mixture of the compound.

    3-Amino-3-(2-methylphenyl)propan-1-OL: A similar compound without the fluorine atom.

Uniqueness

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is unique due to its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule in various applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1

InChI Key

JWCDWPRUBSNVAJ-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](CCO)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CCO)N

Origin of Product

United States

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